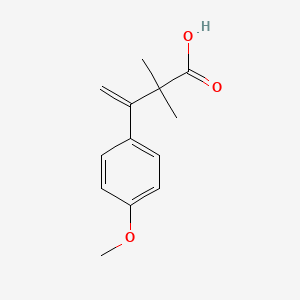
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with 5-methyl-2-hydroxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学研究应用
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The pathways involved often include the formation of boronate complexes, which can modulate the activity of target molecules.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the difluorobenzyl and methyl groups, making it less specific in certain reactions.
(4-Fluoro-2,5-dimethylphenyl)boronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and one B-O bond, offering different reactivity compared to boronic acids.
Uniqueness
The presence of the 2,3-difluorobenzyl group in (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and specificity in certain chemical reactions. This makes it a valuable compound for applications requiring precise molecular interactions.
属性
CAS 编号 |
1313761-16-8 |
|---|---|
分子式 |
C14H13BF2O3 |
分子量 |
278.06 g/mol |
IUPAC 名称 |
[2-[(2,3-difluorophenyl)methoxy]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-9-5-6-13(11(7-9)15(18)19)20-8-10-3-2-4-12(16)14(10)17/h2-7,18-19H,8H2,1H3 |
InChI 键 |
LLRORVWOAXKQIQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C)OCC2=C(C(=CC=C2)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
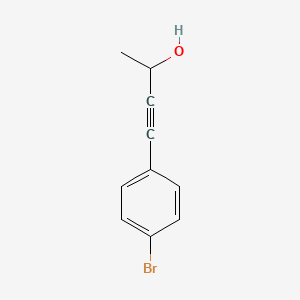
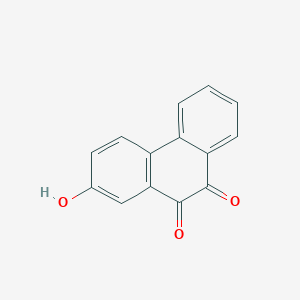
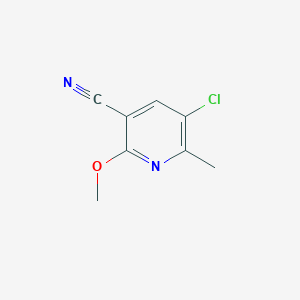
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
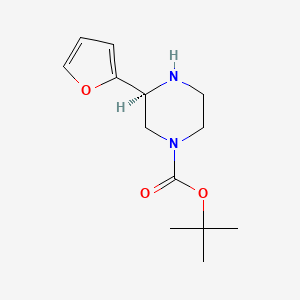
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

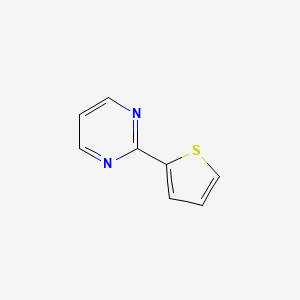
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
